molecular formula C26H26N2O5 B613321 Z-Dap(Fmoc)-OH CAS No. 142855-80-9

Z-Dap(Fmoc)-OH

Cat. No.: B613321
CAS No.: 142855-80-9
M. Wt: 474.5
InChI Key: XWNAJKDUOSYULO-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Dap(Fmoc)-OH, also known as N-Fmoc-3,4-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to introduce functional groups into peptides. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

Z-Dap(Fmoc)-OH is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form a peptide chain . The role of this compound is to protect the α-amino group during the initial resin loading, allowing for the successful construction of the peptide chain .

Mode of Action

This compound operates through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group protects the α-amino group during the initial resin loading . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound facilitates the formation of peptide bonds, which are crucial for the construction of peptide chains . The downstream effects of these pathways include the creation of peptides that can be used for various biological, biomedical, and biotechnological applications .

Pharmacokinetics

The compound is designed to be stable and reactive under the specific conditions used in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then be used for a variety of purposes, including the development of potential drugs . In some cases, the peptides synthesized using this compound can form self-assembling structures, which have potential applications in areas such as tissue engineering .

Action Environment

The action of this compound is influenced by the specific conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . In recent years, efforts have been made to use greener solvents in solid-phase peptide synthesis, which can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. One common method is the Fmoc/tBu solid-phase peptide synthesis, which uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The reaction conditions often involve the use of hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2) .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles as in laboratory settings but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The process involves multiple steps of coupling, deprotection, and washing, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Z-Dap(Fmoc)-OH undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can yield amines. Substitution reactions can result in the formation of peptides with various functional groups .

Scientific Research Applications

Z-Dap(Fmoc)-OH has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Z-Dap(Fmoc)-OH can be compared with other similar compounds such as:

    Fmoc-Dab: N-Fmoc-2,4-diaminobutyric acid.

    Fmoc-Orn: N-Fmoc-ornithine.

    Fmoc-Lys: N-Fmoc-lysine.

These compounds share similar protecting groups and are used in peptide synthesis. this compound is unique in its ability to introduce functional groups at specific positions in peptides, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNXKRRMCSKJJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142855-80-9
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142855-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Dap(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Z-Dap(Fmoc)-OH
Reactant of Route 3
Z-Dap(Fmoc)-OH
Reactant of Route 4
Reactant of Route 4
Z-Dap(Fmoc)-OH
Reactant of Route 5
Reactant of Route 5
Z-Dap(Fmoc)-OH
Reactant of Route 6
Z-Dap(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.